molecular formula C13H20NO6- B13384893 1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester

1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester

Cat. No.: B13384893
M. Wt: 286.30 g/mol
InChI Key: VPZOZPSOJLQFGC-UHFFFAOYSA-M
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Description

1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with three carboxylic acid groups and esterified with tert-butyl and methyl groups.

Preparation Methods

The synthesis of 1,2,4-piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester involves multiple steps. One common synthetic route includes the esterification of 1,2,4-piperidinetricarboxylic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of enzymes or receptors and altering their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester substitutions, which confer unique chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20NO6-

Molecular Weight

286.30 g/mol

IUPAC Name

2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/p-1

InChI Key

VPZOZPSOJLQFGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)[O-]

Origin of Product

United States

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